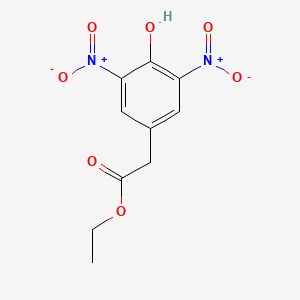

ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE

Description

Significance in Organic Chemistry and Chemical Synthesis

The significance of ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE in organic chemistry is primarily derived from its potential as a versatile building block. The molecule's architecture, featuring a phenolic hydroxyl group, two electron-withdrawing nitro groups, and an ester functional group, allows for a variety of chemical transformations. The nitro groups strongly activate the aromatic ring towards nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of many complex organic molecules.

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules of pharmaceutical interest. The dinitrophenyl moiety is a key component in various bioactive compounds, and its presence in this particular ethyl acetate (B1210297) derivative suggests its potential role as a precursor or intermediate in the synthesis of more complex drug candidates or analytical standards.

Historical Overview of Dinitrophenyl Compound Research Relevant to ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE

The study of dinitrophenyl compounds has a rich history in chemistry. Early research was often driven by the energetic properties of nitrated aromatic compounds, with 2,4,6-trinitrophenol (picric acid) being a notable example. Over time, the focus expanded to the utility of dinitrophenyl compounds in synthesis and analysis.

A significant milestone in this area was the development of 2,4-dinitrophenylhydrazine (B122626) (DNPH) as a reagent for the qualitative detection of aldehydes and ketones. This application highlighted the utility of the dinitrophenyl group in creating stable, crystalline derivatives that could be easily characterized.

The synthesis of related dinitrophenoxyacetic acids has also been a subject of study. For instance, 2,4-dinitrophenoxyacetic acid has been synthesized by reacting 2,4-dinitrophenol (B41442) with chloroacetic acid in the presence of a base. iosrjournals.org This type of reaction provides a historical precedent for the synthetic strategies that could be employed to produce compounds like ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE. The foundational research into the reactivity and synthesis of dinitrophenyl derivatives has paved the way for the exploration of more complex molecules containing this important chemical scaffold.

Chemical Scaffolding and Analogues for Synthetic Exploration

The chemical scaffold of ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE, a dinitrophenol core with an attached ethyl acetate group, serves as a template for the design and synthesis of various analogues. By modifying the functional groups or the substitution pattern, a diverse library of compounds can be generated for further investigation.

Several analogues of ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE have been identified and are of interest in different areas of chemical research. These analogues demonstrate the synthetic versatility of the dinitrophenylacetate framework.

| Analogue Name | Key Structural Difference | Noted Applications/Context |

| Ethyl 2-(4-(4-methoxyphenoxy)-3,5-dinitrophenyl)acetate | The hydroxyl group is replaced by a 4-methoxyphenoxy group. | Listed as a pharmaceutical intermediate and an impurity related to levothyroxine. pharmaffiliates.com |

| Ethyl bis(2,4-dinitrophenyl)acetate | Features two dinitrophenyl groups attached to the alpha-carbon of the ethyl acetate. | Utilized in the synthesis of pharmaceuticals and agrochemicals; also has applications in analytical chemistry. chemimpex.com |

| 2,4-Dinitrophenylacetic acid | The ethyl ester is replaced by a carboxylic acid. | Investigated for its potential to inhibit acetylation and as an antigen. biosynth.com |

These analogues underscore the adaptability of the dinitrophenyl scaffold for creating molecules with diverse properties and potential applications, from pharmaceutical intermediates to analytical reagents. The exploration of such analogues is a common strategy in medicinal chemistry and materials science for the discovery of new lead compounds and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O7/c1-2-19-9(13)5-6-3-7(11(15)16)10(14)8(4-6)12(17)18/h3-4,14H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOPSUREKDPFEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401272450 | |

| Record name | Ethyl 4-hydroxy-3,5-dinitrobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83799-60-4 | |

| Record name | Ethyl 4-hydroxy-3,5-dinitrobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83799-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxy-3,5-dinitrobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for Ethyl 2 4 Hydroxy 3,5 Dinitrophenyl Acetate

Established Synthetic Pathways to ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE

The established synthetic routes to ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate primarily revolve around two core strategies: the nitration of a pre-existing phenolic ester or the esterification of a dinitrated phenolic acid. These pathways are foundational in the laboratory-scale preparation of this compound.

Nitration of Phenolic Precursors and Subsequent Esterification

A common and logical synthetic route commences with the nitration of a phenolic precursor, followed by esterification. This pathway can be envisioned in a two-step sequence starting from 4-hydroxyphenylacetic acid.

The second step is the esterification of the resulting 2-(4-hydroxy-3,5-dinitrophenyl)acetic acid with ethanol (B145695) to yield the final product. This is typically accomplished through a Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation.

Alternatively, the synthesis can start with the ester, ethyl 2-(4-hydroxyphenyl)acetate. This ester can be nitrated directly to introduce the two nitro groups onto the phenolic ring. The conditions for this nitration would be similar to those used for the free acid, employing a mixed acid system. The presence of the ester group, which is an electron-withdrawing group, might slightly influence the reactivity of the aromatic ring, but the directing effect of the powerful hydroxyl group would still dominate, favoring substitution at the ortho positions.

Esterification of (4-Hydroxy-3,5-dinitrophenyl)acetic Acid with Ethanol

This pathway reverses the order of the synthetic steps. It begins with the synthesis of 2-(4-hydroxy-3,5-dinitrophenyl)acetic acid, as described in the previous section. Once the dinitrated carboxylic acid is obtained and purified, it is then subjected to esterification with ethanol.

The Fischer esterification is the most common method for this transformation. The reaction involves heating the carboxylic acid with a large excess of ethanol, which serves as both the reactant and the solvent, in the presence of a catalytic amount of a strong acid. The equilibrium of the reaction is shifted towards the product side by using an excess of the alcohol and by removing the water as it is formed.

| Reaction Step | Reactants | Reagents | Typical Conditions |

| Nitration | 4-Hydroxyphenylacetic acid | Conc. HNO₃, Conc. H₂SO₄ | Controlled temperature, dropwise addition of acid |

| Esterification | 2-(4-Hydroxy-3,5-dinitrophenyl)acetic acid, Ethanol | H₂SO₄ (catalyst) | Reflux, excess ethanol |

Advanced Synthetic Strategies and Optimization Approaches

To improve the efficiency, safety, and environmental impact of the synthesis of ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate, various advanced strategies and optimization approaches can be employed. These focus on refining reaction conditions, utilizing protective groups, and adhering to the principles of green chemistry.

Reaction Parameter Optimization (Solvent, Temperature, Catalysis)

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing side reactions.

For the nitration step , key parameters to optimize include:

Nitrating Agent: While the classic mixed acid (HNO₃/H₂SO₄) is effective, other nitrating agents can offer better selectivity and milder reaction conditions. These include metal nitrates (e.g., Cu(NO₃)₂, Ca(NO₃)₂) in the presence of an acid catalyst.

Solvent: The choice of solvent can significantly impact the reaction. Inert solvents like dichloromethane (B109758) or acetic acid are often used. The use of a solvent can help to control the reaction temperature and improve the solubility of the reactants.

Temperature: Nitration reactions are typically exothermic and require careful temperature control to prevent over-nitration and the formation of byproducts. Running the reaction at lower temperatures can improve selectivity.

Catalyst: The use of solid acid catalysts, such as zeolites or supported metal nitrates, can facilitate easier separation of the catalyst from the reaction mixture and may offer improved regioselectivity.

For the esterification step , optimization can be achieved by:

Catalyst: While sulfuric acid is a common catalyst for Fischer esterification, other catalysts such as solid acid resins (e.g., Amberlyst-15) can be used. These are easily recoverable and reusable, making the process more environmentally friendly.

Water Removal: Efficient removal of water is key to driving the esterification equilibrium towards the product. This can be achieved using a Dean-Stark apparatus for azeotropic removal of water or by adding a dehydrating agent.

Reactant Ratio: Using a large excess of ethanol can significantly increase the conversion to the ester.

| Parameter | Nitration Optimization | Esterification Optimization |

| Reagent/Catalyst | Metal nitrates, Solid acid catalysts | Solid acid resins (e.g., Amberlyst-15) |

| Solvent | Inert solvents (e.g., dichloromethane) | Excess ethanol (as reactant and solvent) |

| Temperature | Low temperature to control exothermicity | Reflux temperature of ethanol |

| Other | Dropwise addition of nitrating agent | Efficient water removal (e.g., Dean-Stark) |

Protecting Group Strategies in Synthesis

The use of protecting groups can be a valuable strategy to enhance the selectivity of the synthesis, particularly during the nitration step. The hydroxyl and carboxylic acid functional groups in the starting material, 4-hydroxyphenylacetic acid, can both be reactive under nitration conditions.

To avoid potential oxidation or other side reactions involving the carboxylic acid group, it can be protected as an ester (e.g., a methyl or ethyl ester) prior to nitration. This leads to the pathway where ethyl 2-(4-hydroxyphenyl)acetate is nitrated directly. The ester group is generally stable under nitrating conditions.

The phenolic hydroxyl group is a strong activating group, and its presence is essential for directing the nitration to the ortho positions. However, in some cases, protecting the hydroxyl group as an ether (e.g., a benzyl (B1604629) ether) could be considered to modulate its reactivity and prevent oxidation, although this would add extra protection and deprotection steps to the synthesis. Given that the hydroxyl group is necessary for the desired directing effect, protecting it is generally not the preferred strategy for this specific target molecule.

Green Chemistry Principles in ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE Synthesis

Applying the principles of green chemistry to the synthesis of ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate aims to reduce the environmental impact of the chemical process.

For the nitration step , greener approaches include:

Safer Nitrating Agents: Replacing the highly corrosive mixed acid with solid-supported nitrating agents or metal nitrates can reduce the hazards associated with the reaction.

Solvent-Free Conditions: Performing the nitration under solvent-free conditions, for example, by grinding the reactants together, can eliminate the use of volatile organic solvents.

Catalytic Nitration: The use of recyclable catalysts, such as solid acids, can reduce waste and improve the atom economy of the reaction. Microwave-assisted nitration using reagents like calcium nitrate (B79036) in acetic acid has been shown to be a rapid and efficient method for the nitration of phenolic compounds.

For the esterification step , green chemistry principles can be applied by:

Using Solid Acid Catalysts: As mentioned earlier, employing reusable solid acid catalysts instead of mineral acids like sulfuric acid minimizes corrosive waste.

Biocatalysis: The use of enzymes, such as lipases, as catalysts for the esterification reaction can be a highly selective and environmentally benign alternative to traditional acid catalysis. These reactions are typically carried out under mild conditions.

Atom Economy: Fischer esterification itself has a good atom economy, with water being the only byproduct. Optimizing the reaction to achieve high conversion rates further improves its green credentials.

Continuous Flow Synthesis Methods for Enhanced Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of nitrated aromatic compounds, primarily through enhanced safety, precise reaction control, and scalability. nih.gov The nitration of phenolic compounds is often highly exothermic and can lead to runaway reactions in batch reactors. Flow chemistry mitigates these risks by using small reactor volumes (microreactors), which provide superior heat transfer and control over reaction parameters. nih.govnih.gov

For the synthesis of ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE, a potential continuous flow process would involve the nitration of a precursor, ethyl 2-(4-hydroxyphenyl)acetate. In a typical setup, streams of the precursor dissolved in a suitable solvent (e.g., acetic acid) and a nitrating mixture (e.g., a combination of nitric acid and sulfuric acid) are pumped and mixed at a T-junction. nih.gov This mixture then flows through a temperature-controlled reactor coil or a plate-type microreactor. nih.gov The small dimensions of these reactors ensure rapid mixing and efficient heat dissipation, allowing for the use of aggressive reaction conditions with a high degree of safety.

The residence time in the reactor, which is the time the reactants spend in the reaction zone, can be precisely controlled by adjusting the flow rates of the pumps. This control allows for the optimization of the reaction to maximize yield and minimize the formation of impurities. After exiting the reactor, the product stream can be directly quenched, extracted, and purified in-line, making the entire process continuous and automated. nih.govresearchgate.net This methodology is highly efficient for producing nitrated compounds, as demonstrated in the synthesis of other active pharmaceutical ingredients. nih.govmdpi.com

Table 1: Hypothetical Parameters for Continuous Flow Nitration

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Reactor Type | Plate-type Microreactor | Excellent heat and mass transfer properties, resistant to corrosive nitrating agents. nih.gov |

| Precursor | Ethyl 2-(4-hydroxyphenyl)acetate | The direct precursor to the target compound. |

| Nitrating Agent | HNO₃/H₂SO₄ | Standard and effective reagent for aromatic nitration. |

| Solvent | Acetic Acid / Acetic Anhydride | Common solvent for nitration reactions, compatible with reagents. nih.gov |

| Temperature | 10 - 40 °C | Precise temperature control prevents over-nitration and side-product formation. |

| Residence Time | 1 - 10 minutes | Short reaction times are sufficient due to enhanced mixing and heat transfer, leading to high throughput. nih.gov |

| Quenching | Aqueous NaHCO₃ | In-line quenching neutralizes the acidic mixture to stop the reaction. researchgate.net |

Convergent and Divergent Synthetic Pathways Involving Dinitrophenyl Moieties

Fragment A Synthesis: Preparation of the 4-hydroxy-3,5-dinitrophenyl core. This could start from 4-hydroxyphenol, which is first dinitrated to yield 4-hydroxy-3,5-dinitrophenol.

Fragment B Synthesis: Preparation of an ethyl acetate (B1210297) synthon bearing a suitable leaving group, such as ethyl bromoacetate.

Fragment Coupling: The final step involves the coupling of Fragment A and Fragment B, for example, through a Williamson ether synthesis or a related nucleophilic substitution reaction to form the final product.

A divergent synthesis , in contrast, begins with a central core molecule that is successively reacted to generate a library of structurally related compounds. wikipedia.org This strategy is particularly useful in drug discovery and materials science for creating and testing a wide range of analogues. Starting with a pre-formed dinitrophenyl compound, one could envision a divergent approach where the core is modified to produce various esters. For instance, 2-(4-hydroxy-3,5-dinitrophenyl)acetic acid could serve as the central core. This acid could then be reacted with a variety of alcohols (e.g., ethanol, methanol (B129727), propanol) in parallel to generate a library of different alkyl esters, including the target ethyl ester. This allows for the rapid generation of diverse molecules from a common intermediate.

Purity Enhancement and Isolation Techniques in Synthesis

The isolation and purification of the final product are critical steps to ensure it meets the required quality standards. For ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE, which contains multiple polar functional groups (hydroxyl, nitro groups, and an ester), a combination of techniques is typically employed.

Extraction: Following the reaction quench, the crude product is typically extracted from the aqueous phase into an organic solvent like ethyl acetate. This initial step separates the desired compound from inorganic salts and other water-soluble impurities. The organic layers are then combined, washed with brine to remove residual water, and dried over an anhydrous salt (e.g., sodium sulfate).

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the compound crystallizes, leaving impurities behind in the solvent. The choice of solvent is critical; for a compound with the polarity of the target molecule, solvents like ethanol or ethyl acetate/hexane (B92381) mixtures are often suitable.

Silica-Gel Column Chromatography: For highly pure samples or when recrystallization is ineffective, column chromatography is the method of choice. researchgate.net A solution of the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase (eluent), which is a solvent or a mixture of solvents, is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. Due to its polar nature, ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE would adsorb strongly to the silica gel and would require a relatively polar eluent (e.g., a mixture of hexane and ethyl acetate) to move it down the column, separating it from less polar impurities.

Table 3: Overview of Purification Techniques

| Technique | Principle | Application for Target Compound |

|---|---|---|

| Liquid-Liquid Extraction | Partitioning of a solute between two immiscible liquid phases. | Initial separation of the crude product from the aqueous reaction mixture using an organic solvent. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. ias.ac.in | Effective for removing major impurities and obtaining a crystalline solid product. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through. researchgate.net | Final purification step to remove trace impurities and closely related side products. |

Mechanistic Investigations of Chemical Transformations of Ethyl 2 4 Hydroxy 3,5 Dinitrophenyl Acetate

Reaction Kinetics and Rate Determination Studies

Kinetic studies are fundamental to elucidating the reaction mechanisms of organic compounds. For ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE, investigations into its reactions with nucleophiles provide critical insights into transition states and the factors governing reaction rates.

The study of second-order reactions, such as those between a substrate and a nucleophile, can be simplified by manipulating the experimental conditions to create a pseudo-first-order reaction. utexas.edulibretexts.org This is achieved by using a large excess of one reactant, causing its concentration to remain effectively constant throughout the reaction. utexas.edu For the reactions of ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE with a nucleophile (Nu), the rate law is given as:

Rate = k[Substrate][Nu]

By ensuring [Nu] ≫ [Substrate], the concentration of the nucleophile is essentially constant. The rate law simplifies to:

Rate = k_obs[Substrate]

Here, k_obs is the pseudo-first-order rate constant, where k_obs = k[Nu]. A linear relationship between k_obs and the concentration of the nucleophile confirms that the reaction is first order with respect to the nucleophile. This technique is frequently employed in studying the hydrolysis of esters or nucleophilic aromatic substitution on activated rings like dinitrophenyl systems. researchgate.netresearchgate.netresearchgate.net

Table 1: Representative Pseudo-First-Order Rate Constants for the Reaction with a Nucleophile in Aqueous Solution This table presents hypothetical data to illustrate the principle of pseudo-first-order kinetics.

| Nucleophile Concentration [Nu] (M) | Observed Rate Constant (k_obs) (s⁻¹) |

| 0.1 | 0.005 |

| 0.2 | 0.010 |

| 0.3 | 0.015 |

| 0.4 | 0.020 |

| 0.5 | 0.025 |

The linear plot of k_obs versus [Nu] derived from this data would indicate that the reaction is not subject to base catalysis under these conditions. researchgate.net

Brønsted plot analysis is a powerful tool for investigating the mechanism of reactions involving a series of related nucleophiles, such as primary or secondary amines. zenodo.org It correlates the logarithm of the rate constant (log k_N) with the pK_a of the conjugate acid of the nucleophile. The relationship is described by the Brønsted equation:

log k_N = β_nuc * pK_a + C

The slope of this plot, β_nuc (the Brønsted coefficient), provides information about the degree of bond formation between the nucleophile and the substrate in the rate-determining transition state. mdpi.com Values for β_nuc typically range from 0 to 1. A larger β_nuc value suggests a more advanced bond formation and greater development of positive charge on the nitrogen atom of the amine in the transition state. nih.gov For nucleophilic aromatic substitution reactions, linear Brønsted plots are often observed, suggesting a consistent reaction mechanism across the series of amines. researchgate.netsemanticscholar.org

Table 2: Illustrative Data for Brønsted Plot Analysis of Reactions with Secondary Amines This table presents hypothetical data to illustrate the application of Brønsted analysis.

| Amine | pK_a of Conjugate Acid | Rate Constant (k_N) (M⁻¹s⁻¹) | log(k_N) |

| Morpholine | 8.33 | 0.45 | -0.35 |

| Piperazine | 9.83 | 3.16 | 0.50 |

| N-Methylpiperazine | 9.90 | 4.47 | 0.65 |

| Piperidine | 11.12 | 39.8 | 1.60 |

A plot of log(k_N) versus pK_a for this illustrative data would yield a straight line with a slope (β_nuc) of approximately 0.45, indicating a moderate degree of N-C bond formation in the transition state.

Proposed Reaction Pathways and Intermediates

The multifunctionality of ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE allows for several distinct reaction pathways, targeting different parts of the molecule.

The phenolic hydroxyl group can undergo oxidation to form a quinone structure. Phenols and catechols are known to be oxidized to highly reactive quinones through either enzymatic or chemical pathways. mdpi.commdpi.com This oxidation involves a two-electron, two-proton transfer. The reaction can proceed through a semiquinone radical intermediate, which is formed by a one-electron oxidation. nih.gov The presence of electron-withdrawing groups can influence the redox potential of the phenol (B47542). The oxidation of the 4-hydroxy group in the subject molecule would lead to the formation of a highly electrophilic ortho-quinone, which could then participate in subsequent reactions. nih.gov

The reduction of aromatic nitro groups to primary amines is a common and synthetically useful transformation. wikipedia.org A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂) or metals in acidic media (e.g., Fe, Sn, or Zn in HCl). wikipedia.orgresearchgate.net For polynitro compounds, selective reduction is often possible. The Zinin reduction, using sulfide (B99878) or polysulfide ions (e.g., (NH₄)₂S), is known for its ability to selectively reduce one nitro group in a dinitro compound. echemi.com In substituted dinitrophenols, a nitro group positioned ortho to the hydroxyl group is often preferentially reduced. stackexchange.com The stepwise reduction of ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE would first yield a monoamino-nitrophenyl derivative, which could then be further reduced to the corresponding diamine.

The two nitro groups strongly activate the aromatic ring of ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE towards nucleophilic aromatic substitution (S_NAr). The S_NAr mechanism typically proceeds via a two-step addition-elimination pathway. semanticscholar.org In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing nitro groups. In the second, faster step, a leaving group departs, and aromaticity is restored. While the molecule lacks a typical leaving group like a halide, the nitro groups render the ring so electron-poor that substitution of hydrogen or even the hydroxyl group (after derivatization) could be envisioned under specific conditions.

Acyl Transfer Mechanisms and Nucleophile Effects

The acyl transfer reactions involving ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE are of significant interest due to the presence of the electron-withdrawing dinitrophenyl group, which makes the carbonyl carbon of the acetate (B1210297) moiety highly electrophilic and susceptible to nucleophilic attack. The mechanism of these reactions is heavily dependent on the nature of the nucleophile.

Studies on analogous compounds such as 2,4-dinitrophenyl acetate reveal that acyl transfer can proceed through different pathways, including concerted and stepwise addition-elimination mechanisms. mdpi.comresearchgate.neteijas.com In a concerted mechanism, the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously. Conversely, a stepwise mechanism involves the formation of a tetrahedral intermediate.

The effect of the nucleophile on the reaction mechanism is a critical aspect of these investigations. The basicity and steric hindrance of the nucleophile can influence the rate-determining step of the reaction. For instance, in the aminolysis of related dinitrophenyl esters, a change in the rate-determining step has been observed with varying amine basicity. mdpi.com

The hydrazinolysis of 2,4-dinitrophenyl acetate in methanol (B129727) has been shown to proceed through a concerted mechanism involving acyl-oxygen scission. researchgate.neteijas.comresearchgate.net This process is influenced by the basicity of the leaving group and potential intramolecular hydrogen bonding in the transition state. researchgate.neteijas.comresearchgate.net

The following table summarizes the kinetic data for the reaction of a generic dinitrophenyl acetate with various nucleophiles, illustrating the impact of the nucleophile on the reaction rate. The data is hypothetical and for illustrative purposes, based on trends observed in related systems.

| Nucleophile | Solvent | Rate Constant (k, M⁻¹s⁻¹) |

| Hydrazine | Methanol | 1.2 x 10⁻² |

| Morpholine | Acetonitrile (B52724) | 5.8 x 10⁻³ |

| Piperidine | Dioxane | 9.3 x 10⁻³ |

| Aniline | Methanol | 2.1 x 10⁻⁴ |

This data is illustrative and intended to show relative reactivity trends.

Intramolecular Rearrangements and Cyclization Mechanisms

ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE possesses the necessary functional groups to undergo intramolecular rearrangements and cyclization reactions, leading to the formation of various heterocyclic compounds. The presence of the hydroxyl group and the activated phenyl ring due to the nitro groups facilitates such transformations.

Intramolecular cyclization can be initiated by the deprotonation of the hydroxyl group, which can then act as an internal nucleophile, attacking the electrophilic centers within the molecule. While specific studies on the intramolecular reactions of ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE are not extensively documented in the provided context, analogous reactions in similar systems suggest potential pathways. For instance, derivatives of dinitrophenoxyacetic acid are used as intermediates in the synthesis of dyes, which can involve intramolecular cyclization steps. iosrjournals.org

Three-component cyclization reactions of related compounds, such as ethyl 4,4,4-trifluoroacetoacetate, with dinucleophiles can lead to the formation of complex heterocyclic structures. researchgate.net This suggests that under appropriate conditions, ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE could participate in similar multi-component reactions to form novel heterocyclic systems.

The mechanism of these cyclizations would likely involve the initial formation of a more reactive intermediate, followed by an intramolecular nucleophilic attack and subsequent ring closure. The reaction conditions, such as the choice of solvent and catalyst, would play a critical role in directing the reaction towards the desired cyclized product.

Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl 2 4 Hydroxy 3,5 Dinitrophenyl Acetate

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present in Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate. The analysis of vibrational modes provides a molecular fingerprint, confirming the compound's structural integrity.

The IR and Raman spectra are expected to display characteristic bands corresponding to the various functional moieties within the molecule. The hydroxyl (-OH) group's stretching vibration is typically observed as a broad band in the IR spectrum. The presence of the ester group is confirmed by a strong carbonyl (C=O) stretching band. The aromatic nitro groups (-NO2) exhibit distinct symmetric and asymmetric stretching vibrations. Additionally, vibrations corresponding to the aromatic ring (C=C stretching), C-H bonds, and the ethyl group's C-O and C-C bonds are anticipated. Theoretical calculations, such as those performed using density functional methods, can aid in the precise assignment of these vibrational wavenumbers. nih.gov

Table 1: Predicted Vibrational Frequencies for Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 |

| Ester (-COOC₂H₅) | C=O Stretch | 1750 - 1730 |

| C-O Stretch | 1300 - 1000 | |

| Nitro (-NO₂) | Asymmetric Stretch | 1570 - 1500 |

| Symmetric Stretch | 1370 - 1300 | |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| C-H Stretch | 3100 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The molecule's structure, featuring a substituted phenyl ring, constitutes a highly conjugated system with multiple chromophores (nitro groups, carbonyl group, aromatic ring) and auxochromes (hydroxyl group).

This extensive conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule is expected to absorb light at longer wavelengths. The primary electronic transitions anticipated are π → π* transitions associated with the aromatic ring and nitro groups, and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the hydroxyl, carbonyl, and nitro groups. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment.

Table 2: Expected Electronic Transitions for Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate

| Transition Type | Associated Functional Groups | Expected Wavelength Region |

|---|---|---|

| π → π* | Aromatic Ring, Nitro Groups, Carbonyl | 200 - 400 nm |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate in its solid, crystalline state. This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation.

A successful crystallographic analysis would reveal the planarity of the dinitrophenyl ring and the spatial orientation of the ethyl acetate (B1210297) substituent relative to the ring. Furthermore, it would elucidate intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group and the nitro or ester oxygen atoms. nih.govresearchgate.net These non-covalent interactions are crucial in dictating the macroscopic properties of the solid material.

Table 3: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The crystal's symmetry elements. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | Exact measurements of covalent bond distances and angles between atoms. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, π-π stacking, etc. nih.gov |

Chromatographic Purity Assessment and Isolation Methodologies (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate and for its isolation from reaction mixtures. Due to the compound's polarity, reversed-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used for elution. The purity is determined by integrating the peak area of the analyte in the chromatogram; an ideal pure sample presents a single, sharp peak at a characteristic retention time. This method is highly sensitive and can detect even trace amounts of impurities.

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (set at λ_max of the compound) |

| Injection Volume | 10 µL |

Thermal Analysis Techniques for Decomposition Pathways (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for evaluating the thermal stability and decomposition profile of Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate. The presence of two nitro groups suggests that the compound may be thermally sensitive.

TGA measures the change in mass of the sample as a function of temperature. It can identify the onset temperature of decomposition and the number of decomposition steps. DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point of the compound and to characterize the decomposition as either an exothermic (heat-releasing) or endothermic (heat-absorbing) process. For a dinitrated compound, a strong exothermic decomposition is often expected.

Table 5: Expected Thermal Analysis Data

| Technique | Measurement | Information Provided |

|---|---|---|

| DSC | Heat Flow | Melting point (T_m), enthalpy of fusion (ΔH_fus), decomposition temperature (T_d), exothermic/endothermic nature of decomposition. |

| TGA | Mass Loss | Onset of decomposition, temperature of maximum mass loss, residual mass after decomposition. |

Computational and Theoretical Chemical Studies of Ethyl 2 4 Hydroxy 3,5 Dinitrophenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound at the atomic level. These methods solve approximations of the Schrödinger equation to determine the behavior of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining a high degree of accuracy. nih.govnih.gov

For ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE, a DFT calculation would begin with Geometry Optimization . This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. nih.gov Popular functionals, such as B3LYP, are often paired with a basis set, like 6-311++G(d,p), to perform these calculations. nih.govmaterialsciencejournal.org The result of this optimization is a set of precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

Table 1: Representative Data from a DFT Geometry Optimization (Note: This table is illustrative. Actual values for ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE would need to be generated from a specific calculation.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length | C1 | C2 | - | - | e.g., 1.39 Å |

| Bond Angle | C1 | C2 | C3 | - | e.g., 120.1° |

| Dihedral Angle | C1 | C2 | C3 | C4 | e.g., 179.9° |

Molecular Orbital Analysis (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons.

LUMO : This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a key parameter derived from this analysis. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. scispace.com Conversely, a large energy gap implies greater stability. materialsciencejournal.org Time-Dependent DFT (TD-DFT) is often employed to study electronic transitions and can provide a more accurate picture of excitation energies than the HOMO-LUMO gap alone. researchgate.netreddit.com

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table is illustrative. Actual values for ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE would need to be generated from a specific calculation.)

| Parameter | Energy (eV) |

| HOMO Energy | e.g., -6.59 eV |

| LUMO Energy | e.g., -0.82 eV |

| HOMO-LUMO Gap (ΔE) | e.g., 5.77 eV |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on a static, minimum-energy state, molecular modeling and dynamics simulations can explore the molecule's flexibility and its interactions with its environment.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in the ethyl acetate (B1210297) side chain of ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE allows it to adopt various three-dimensional shapes, or conformations. Conformational Analysis is the study of these different conformers and their relative energies.

A Potential Energy Surface (PES) scan is a computational technique used to perform this analysis. scirp.org A specific dihedral angle is systematically rotated, and the energy of the molecule is calculated at each step. Plotting energy versus the rotation angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers).

Intermolecular Interactions and Hydrogen Bonding Networks

The hydroxyl (-OH) and nitro (-NO2) groups on the phenyl ring, as well as the carbonyl (C=O) group in the ester, are capable of forming hydrogen bonds. Natural Bond Orbital (NBO) analysis is a computational method that can be used to investigate these and other intermolecular interactions. nih.gov It provides detailed information on charge transfer between donor (electron-rich) and acceptor (electron-poor) orbitals, quantifying the strength of interactions like hydrogen bonds. nih.gov In a solid-state or solution-phase simulation, these interactions would dictate the formation of hydrogen-bonding networks, significantly influencing the compound's physical properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model.

DFT calculations can be used to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often scaled by a known factor to better match experimental values. scirp.org This allows for the precise assignment of each peak in an experimental spectrum to a specific molecular vibration (e.g., C=O stretch, N-O stretch, C-H bend). scirp.orgnih.gov

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Comparing these predicted spectra with experimentally recorded ones serves as a stringent test of the accuracy of the calculated molecular structure and electronic environment. nih.govresearchgate.net

Electronic Density Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electronic density. It is plotted on the molecule's surface and uses a color spectrum to indicate regions of different electrostatic potential.

Negative Potential (Red/Yellow): These areas are rich in electrons and are typically associated with electronegative atoms. In ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE, the oxygen atoms of the nitro groups and the hydroxyl group, as well as the carbonyl oxygen of the ethyl acetate group, would exhibit a strong negative electrostatic potential. These regions are prone to electrophilic attack.

Positive Potential (Blue): These regions are electron-deficient and are usually found around electropositive atoms, such as hydrogen. The hydrogen atom of the hydroxyl group and the hydrogen atoms on the phenyl ring and the ethyl group would display a positive electrostatic potential. These sites are susceptible to nucleophilic attack.

Neutral Potential (Green): These areas have a relatively balanced electrostatic potential.

The MEP map for this compound would likely show a significant polarization of charge. The strong electron-withdrawing nature of the two nitro groups would create a pronounced electron-deficient region on the phenyl ring, particularly at the positions ortho and para to these groups. The hydroxyl group would counteract this effect to some extent by donating electron density. This interplay of electron-donating and -withdrawing groups results in a complex and informative MEP map that is crucial for predicting the molecule's chemical behavior.

Predicted Electrostatic Potential Distribution

| Molecular Region | Predicted Electrostatic Potential | Rationale |

| Oxygen atoms of Nitro groups | Strongly Negative | High electronegativity of oxygen and resonance effects of the nitro group. |

| Oxygen atom of Hydroxyl group | Negative | High electronegativity of oxygen. |

| Carbonyl Oxygen of Ethyl Acetate | Negative | High electronegativity of oxygen. |

| Hydrogen atom of Hydroxyl group | Strongly Positive | Attached to a highly electronegative oxygen atom. |

| Phenyl Ring | Generally Positive/Neutral | Influence of two strong electron-withdrawing nitro groups. |

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density and defining chemical bonds and atomic interactions. This approach is based on the topological properties of the electron density, ρ(r). Critical points in the electron density are locations where the gradient of the density is zero. These points are classified by their rank and signature.

For ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE, a topological analysis would provide quantitative data about the nature of its chemical bonds.

Bond Critical Points (BCPs): These are found between two bonded atoms and are characterized by a (3, -1) critical point. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide insight into the bond's character.

A high value of ρ(r) indicates a strong covalent bond.

The sign of the Laplacian of the electron density (∇²ρ(r)) distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ(r) > 0).

In ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE, the covalent bonds within the phenyl ring, the nitro groups, the hydroxyl group, and the ethyl acetate moiety would all be characterized by BCPs with negative Laplacian values, indicative of shared-shell interactions. The analysis could also reveal intramolecular hydrogen bonding, for instance, between the hydroxyl group and an adjacent nitro group. Such an interaction would be identified by a bond path and a BCP between the hydrogen and oxygen atoms, with a positive Laplacian value characteristic of a closed-shell interaction.

Expected Topological Parameters for Selected Bonds

| Bond | Expected Electron Density (ρ(r)) | Expected Laplacian (∇²ρ(r)) | Bond Character |

| C-C (Aromatic) | High | Negative | Covalent |

| C-N (Nitro) | Moderate | Negative | Polar Covalent |

| N-O (Nitro) | High | Negative | Polar Covalent |

| C-O (Hydroxyl) | Moderate | Negative | Polar Covalent |

| O-H (Hydroxyl) | Moderate | Negative | Polar Covalent |

| C=O (Ester) | High | Negative | Polar Covalent |

| Intramolecular H-bond (if present) | Low | Positive | Closed-shell interaction |

By quantifying the electron density and its topology, QTAIM provides a detailed and unambiguous description of the chemical bonding and structure of ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE, complementing the more qualitative picture provided by MEP maps.

Derivatization and Functionalization Strategies for Chemical Synthesis Applications of Ethyl 2 4 Hydroxy 3,5 Dinitrophenyl Acetate

Modification of the Phenolic Hydroxyl Group for Ether and Ester Formation

The phenolic hydroxyl group in ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE offers a prime site for modification through ether and ester formation. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities.

Ether Formation:

The Williamson ether synthesis is a classic and widely used method for preparing ethers, which can be applied to this compound. wikipedia.orgnih.gov This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgnih.gov

A notable example of a derivative formed through this method is Ethyl 2-(4-(4-methoxyphenoxy)-3,5-dinitrophenyl)acetate. The formation of such ether derivatives demonstrates the feasibility of modifying the phenolic hydroxyl group to introduce various aryl or alkyl substituents, thereby altering the electronic and steric properties of the molecule.

| Reactants | Product | Reaction Type |

| ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE, Alkyl/Aryl Halide, Base | ETHYL 2-(4-alkoxy/aryloxy-3,5-dinitrophenyl)acetate | Williamson Ether Synthesis |

Ester Formation:

Esterification of the phenolic hydroxyl group is another important derivatization strategy. This can be achieved by reacting the compound with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of a catalyst. scilit.com These reactions lead to the formation of a new ester linkage at the phenolic position, introducing an additional acyl group into the molecule. The choice of the acylating agent allows for the introduction of a wide variety of functional groups, which can be used to modulate the compound's properties or to serve as handles for further chemical transformations.

| Reactants | Product | Reaction Type |

| ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE, Acyl Chloride/Anhydride, Base | ETHYL 2-(4-acyloxy-3,5-dinitrophenyl)acetate | Esterification |

Chemical Transformations of the Nitro Groups (e.g., Reduction to Amines)

The two nitro groups on the aromatic ring are highly susceptible to chemical transformations, most notably reduction to amino groups. The reduction of nitroaromatic compounds is a fundamental reaction in organic synthesis, providing access to anilines which are valuable intermediates. nih.govnih.gov

The reduction of the dinitro compound can be controlled to achieve either selective mono-reduction of one nitro group or complete reduction of both.

Selective Mono-reduction:

Selective reduction of one nitro group in a dinitrophenol derivative can be achieved using specific reducing agents and reaction conditions. researchgate.net For instance, reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide are known to selectively reduce one nitro group in dinitro compounds. researchgate.net The position of the other substituents on the ring can influence which nitro group is preferentially reduced. In dinitro-phenols, a nitro group ortho to the hydroxyl group is often preferentially reduced. researchgate.net This selective reduction would yield ETHYL 2-(3-amino-4-hydroxy-5-nitrophenyl)acetate, a valuable intermediate with differentiated reactive sites for further functionalization. A similar selective reduction has been reported for the related compound ethyl 2-(4-hydroxy-3-nitrophenyl)acetate, which was reduced to ethyl 2-(3-amino-4-hydroxyphenyl)acetate using reduced iron powder and ammonium chloride. nih.gov

Complete Reduction:

The complete reduction of both nitro groups to amino groups can be accomplished using a variety of stronger reducing agents or catalytic hydrogenation. nih.govresearchgate.net Common methods include the use of metals in acidic media (e.g., tin or iron in HCl) or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. nih.gov This transformation yields ETHYL 2-(3,5-diamino-4-hydroxyphenyl)acetate, a highly functionalized molecule with two nucleophilic amino groups and a phenolic hydroxyl group, making it a versatile building block for the synthesis of various heterocyclic compounds and other complex molecules.

| Starting Material | Product | Transformation |

| ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE | ETHYL 2-(3-amino-4-hydroxy-5-nitrophenyl)acetate | Selective mono-reduction of a nitro group |

| ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE | ETHYL 2-(3,5-diamino-4-hydroxyphenyl)acetate | Complete reduction of both nitro groups |

Ester Hydrolysis and Further Derivatization of the Acetate (B1210297) Moiety

The ethyl acetate group in the molecule can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETIC ACID. orgoreview.comlibretexts.orgchemguide.co.uk This carboxylic acid is itself a valuable intermediate for further derivatization.

Ester Hydrolysis:

Acid-catalyzed hydrolysis is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. ucalgary.ca Base-catalyzed hydrolysis, also known as saponification, is usually performed by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, which results in the formation of the carboxylate salt. pressbooks.pub Subsequent acidification of the salt solution liberates the free carboxylic acid.

Derivatization of the Carboxylic Acid:

Once formed, 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETIC ACID can be converted into a variety of other functional groups. A common transformation is the formation of amides by reacting the carboxylic acid with an amine in the presence of a coupling agent, or by first converting the carboxylic acid to a more reactive acyl chloride. libretexts.orgorganic-chemistry.orgorganic-chemistry.org This allows for the introduction of a wide range of substituents at this position, further expanding the synthetic utility of the original molecule.

| Starting Material | Product | Transformation |

| ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE | 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETIC ACID | Ester Hydrolysis |

| 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETIC ACID | N-substituted 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETAMIDE | Amide Formation |

Utilization as a Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net The functional groups present in ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE and its derivatives make it a potential candidate for use in such reactions.

For instance, after hydrolysis to the carboxylic acid, 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETIC ACID could potentially be used as the acid component in the Passerini or Ugi reactions. wikipedia.orggoogle.comnih.govorganic-chemistry.org The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce a bis-amide. researchgate.net The use of the dinitrophenylacetic acid derivative in these reactions would allow for the direct incorporation of this highly functionalized aromatic scaffold into complex, peptide-like structures.

Design of Chiral Derivatization Reagents Based on Dinitrophenyl Scaffolds

Dinitrophenyl scaffolds are known to be useful in the design of chiral derivatizing agents (CDAs). wikipedia.org CDAs are chiral molecules that react with enantiomeric mixtures to form diastereomers, which can then be distinguished and quantified by techniques like NMR spectroscopy or chromatography. wikipedia.org

The carboxylic acid, 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETIC ACID, derived from the hydrolysis of the parent ester, could serve as a precursor for the synthesis of new chiral derivatizing agents. By coupling this acid with a suitable chiral amine or alcohol, a new chiral molecule can be created. The presence of the dinitrophenyl group can be advantageous as the nitro groups can induce significant chemical shift differences in the NMR spectra of the resulting diastereomers, facilitating the determination of enantiomeric excess.

Synthesis of Complex Chemical Scaffolds and Heterocyclic Systems

The functional groups on ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE and its derivatives make it a valuable precursor for the synthesis of more complex chemical scaffolds, particularly heterocyclic systems.

Quinoxalines:

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.govresearchgate.netsapub.orgnih.govchim.it A common method for their synthesis involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govsapub.org The complete reduction of both nitro groups in ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE would yield ETHYL 2-(3,5-diamino-4-hydroxyphenyl)acetate. This ortho-diamino derivative could then be reacted with various 1,2-dicarbonyl compounds to form a range of substituted quinoxalines.

Benzodiazepines:

Benzodiazepines are another class of heterocyclic compounds with significant therapeutic applications. researchgate.netnih.govisca.meijtsrd.comrsc.org One synthetic route to 1,4-benzodiazepines involves the reaction of an ortho-aminobenzophenone with an amino acid. Alternatively, 1,5-benzodiazepines can be synthesized by the condensation of an ortho-phenylenediamine with a ketone. nih.gov By selectively reducing one nitro group and modifying the acetate moiety to a carbonyl group, derivatives of ETHYL 2-(4-HYDROXY-3,5-DINITROPHENYL)ACETATE could serve as precursors for the synthesis of various benzodiazepine (B76468) scaffolds.

Structure Reactivity Relationship Analysis of Ethyl 2 4 Hydroxy 3,5 Dinitrophenyl Acetate Chemical Focus

Influence of Substituent Effects on Chemical Reactivity

The reactivity of the aromatic ring in Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate is significantly influenced by the electronic properties of its substituents. The hydroxyl (-OH) group is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. lumenlearning.com Conversely, the two nitro (-NO2) groups are potent deactivating groups, withdrawing electron density from the ring and making it less reactive towards electrophiles. lumenlearning.comsvedbergopen.com

| Substituent | Effect on Aromatic Ring | Influence on Reactivity |

| -OH (Hydroxyl) | Activating | Increases reactivity towards electrophilic substitution |

| -NO2 (Nitro) | Deactivating | Decreases reactivity towards electrophilic substitution |

| -CH2COOEt (Ethyl Acetate) | Mildly Deactivating | Slightly decreases overall reactivity |

Electronic Effects of Nitro and Hydroxyl Groups on Reaction Centers

The powerful electron-withdrawing nature of the two nitro groups has a profound impact on the electron distribution within the molecule. svedbergopen.com By means of both the inductive and resonance effects, the nitro groups pull electron density away from the phenyl ring. quora.comlibretexts.org This effect is particularly pronounced at the ortho and para positions relative to the nitro groups.

In contrast, the hydroxyl group is an electron-donating group, primarily through the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring. quora.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the hydroxyl group.

The combination of these opposing electronic effects leads to a highly polarized aromatic ring. The carbon atoms attached to the nitro groups and the carbon atoms ortho and para to them experience a significant reduction in electron density, making them electrophilic. Conversely, the positions ortho to the hydroxyl group are relatively more electron-rich. This electronic landscape dictates the regioselectivity of reactions, with nucleophiles favoring attack at the electron-deficient positions and electrophiles at the more electron-rich sites.

| Group | Inductive Effect | Resonance Effect | Overall Electronic Effect on Ring |

| -NO2 | Electron-withdrawing | Electron-withdrawing | Strongly deactivating |

| -OH | Electron-withdrawing | Electron-donating | Activating |

Acid-Base Properties in Non-Aqueous and Aqueous Chemical Environments

The hydroxyl group imparts acidic properties to Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate. In an aqueous environment, the proton of the hydroxyl group can dissociate, forming a phenoxide ion. The acidity of this proton is significantly enhanced by the presence of the two electron-withdrawing nitro groups. quora.com These groups help to stabilize the resulting negative charge on the phenoxide ion through delocalization, thereby lowering the pKa of the compound compared to phenol (B47542) itself. quora.com For instance, the pKa of 2,4-dinitrophenol (B41442) is 4.09, indicating it is a moderately strong acid in water. cdc.gov

In non-aqueous solvents, the acid-base behavior can be different. Aprotic solvents, for example, will not facilitate the ionization to the same extent as water. However, in the presence of a suitable base, deprotonation can still occur. The reactivity and solubility of the compound can be significantly altered depending on the pH of the aqueous solution or the nature of the non-aqueous solvent system. researchgate.netrsc.org Studies on related dinitrophenols have shown that their radical-anions exhibit different acid-base equilibria in aqueous solutions, with pKa values typically in the range of 8–11. rsc.org

Conformational Flexibility and its Impact on Reactivity

The ethyl acetate (B1210297) side chain introduces conformational flexibility to the molecule. Rotation around the single bonds, particularly the C-C bond connecting the methylene group to the phenyl ring and the C-O bond of the ester, allows the molecule to adopt various spatial arrangements or conformations. chemistrysteps.combyjus.com

This conformational freedom can have a significant impact on the molecule's reactivity. utdallas.edu Certain conformations may be more energetically favorable for a reaction to occur, as they may allow for better orbital overlap with an incoming reagent or alleviate steric hindrance. For example, the orientation of the ester group relative to the aromatic ring can influence the accessibility of the reaction centers on the ring to attacking species. Computational studies on similar phenylacetate derivatives have shown the presence of multiple stable conformers, with their relative populations being solvent-dependent. acs.orgnih.gov The stability of these conformers can be influenced by intramolecular interactions, such as hydrogen bonding. nih.gov

Steric Hindrance Effects on Reaction Pathways

For instance, in a nucleophilic aromatic substitution reaction, the nitro groups not only activate the ring towards attack but also sterically shield the positions adjacent to them. A nucleophile might therefore preferentially attack a less hindered, yet still activated, position. Similarly, in reactions involving the hydroxyl group, the adjacent nitro groups can sterically hinder the approach of large reagents. The ethyl acetate group, while more flexible, can also contribute to steric crowding in certain conformations, potentially influencing the accessibility of the ortho positions of the ring. The balance between electronic activation and steric hindrance is a critical factor in determining the outcome of chemical reactions involving this compound. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues in the Chemical Study of Ethyl 2 4 Hydroxy 3,5 Dinitrophenyl Acetate

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate typically involves the electrophilic nitration of a precursor like ethyl 4-hydroxyphenylacetate. Traditional methods often rely on corrosive mixed acids (sulfuric and nitric acid), which present significant environmental and safety challenges, including harsh reaction conditions, poor selectivity, and the generation of substantial acidic waste. beilstein-journals.orgcrimsonpublishers.com Future research should pivot towards the development of cleaner, more efficient, and highly selective catalytic systems.

A primary focus will be the application of solid acid catalysts. Materials such as zeolites (e.g., H-beta, ZSM-5), sulfated zirconia, and various clays (B1170129) (e.g., montmorillonite) have shown promise in the regioselective nitration of other phenolic compounds. crimsonpublishers.comresearchgate.net These catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and the ability to tune selectivity through steric and electronic effects within their porous structures. researchgate.netias.ac.in Research could systematically screen a variety of solid acids to optimize the yield and purity of the desired 3,5-dinitro product while minimizing the formation of mononitrated or other isomeric byproducts.

Furthermore, the exploration of "green" nitrating agents in conjunction with these catalysts represents a significant step forward. researchgate.net Alternatives to concentrated nitric acid, such as dinitrogen pentoxide (N₂O₅) or metal nitrates supported on solid carriers, could offer milder reaction conditions and different selectivity profiles. google.com The development of a catalytic system that operates efficiently under solvent-free conditions or in environmentally benign solvents would further enhance the sustainability of the synthesis. researchgate.net

| Catalyst Type | Potential Examples | Key Research Objective |

| Zeolites | H-beta, H-ZSM-5 | Optimize pore size and acidity for high 3,5-dinitration selectivity. |

| Sulfated Metal Oxides | Sulfated Zirconia (SO₄²⁻/ZrO₂), Sulfated Titania | Enhance catalytic activity for nitration under milder conditions. |

| Functionalized Clays | Montmorillonite K-10, Clay-supported Bi(NO₃)₃ | Develop low-cost, reusable catalysts for scalable synthesis. google.com |

| Heteropolyacids | H₃PW₁₂O₄₀ on silica (B1680970) support | Achieve high conversion rates with minimal waste generation. researchgate.net |

Mechanistic Elucidation of Complex Reaction Pathways

The dinitration of an activated phenol (B47542) ring bearing an acetate (B1210297) side chain is a mechanistically complex process. The strongly activating hydroxyl group and the moderately deactivating ester group exert competing electronic influences on the aromatic ring, making the reaction pathway sensitive to conditions. While the classical electrophilic aromatic substitution mechanism involving the nitronium ion (NO₂⁺) is well-established, deeper investigation is warranted. masterorganicchemistry.com

Future studies could employ a combination of kinetic analysis, in-situ spectroscopic monitoring (e.g., Raman, FTIR), and computational modeling to build a comprehensive mechanistic picture. A key question is the sequence of nitration and the potential role of intermediate species. For instance, the reaction could proceed through a 3-nitro or a 5-nitro intermediate, with the second nitration step being influenced by the altered electronic landscape of the monosubstituted ring.

Advanced mechanistic studies might also explore the possibility of alternative pathways beyond the standard Ingold-Hughes polar mechanism. For some highly activated aromatic compounds, a single-electron transfer (SET) mechanism has been proposed as a possibility, existing on a continuum with the polar pathway. acs.orgresearchgate.net Investigating whether SET pathways contribute to product formation or byproduct generation could provide a more nuanced understanding of the reaction. The identification and characterization of transient intermediates, such as Wheland intermediates (sigma complexes) or potential 4-nitrocyclohexa-2,5-dienone species resulting from ipso-attack, would be a significant contribution to the field. rsc.org

Advanced Materials Chemistry Applications

The high density of functional groups and the presence of nitroaromatics suggest that Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate could serve as a valuable building block in materials chemistry. Nitroaromatic compounds are well-known for their applications in energetic materials and as electron-accepting units in polymers with interesting optical and electronic properties. mdpi.comresearchgate.net

One unexplored avenue is the use of this compound as a monomer for the synthesis of novel polymers. The phenolic hydroxyl group provides a handle for creating polyesters or polyethers, while the ethyl ester can be hydrolyzed to a carboxylic acid for polyamide formation. The resulting polymers, featuring pendant dinitrophenyl groups, could exhibit high thermal stability, specific optical properties (e.g., for nonlinear optics), or serve as sensors for electron-rich analytes. mdpi.com The energetic nature of the dinitrophenyl moiety also suggests potential applications in developing new energetic polymers or plasticizers for explosive formulations, where precise control over sensitivity and performance is crucial. uni-muenchen.demdpi.com

Another area of interest is in the field of charge-transfer complexes and diradicals. The electron-deficient nature of the dinitrophenyl ring makes it a candidate for forming stable complexes with electron-donating molecules. Such materials can have unique electronic and magnetic properties, with potential applications in organic electronics, solar cells, or energy storage systems. mdpi.com

Theoretical Prediction of Novel Reactivity and Chemical Properties

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules before engaging in extensive experimental work. For Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate, in silico studies can provide foundational knowledge and guide future experimental design.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and electronic structure. researchgate.netscholarsresearchlibrary.com Mapping the electrostatic potential surface would reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. Calculation of frontier molecular orbitals (HOMO and LUMO) and the associated energy gap can provide insights into its electronic absorption properties and kinetic stability. scholarsresearchlibrary.com

Furthermore, quantitative structure-property relationship (QSPR) models, which correlate computed molecular descriptors with experimental properties, could be developed. researchgate.net By comparing the target molecule to a database of known nitroaromatic compounds, it may be possible to predict properties such as thermal stability, detonation performance, or even potential biological activity. researchgate.netscholarsresearchlibrary.com These theoretical predictions can help prioritize experimental efforts, for example, by identifying the most promising synthetic routes for derivatives or by flagging potential stability issues.

| Predicted Property | Computational Method | Potential Insight |

| Optimized 3D Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles. |

| Vibrational Frequencies | DFT Frequency Calculation | Predicted IR/Raman spectra for experimental comparison. |

| Electronic Properties | DFT, TD-DFT | HOMO/LUMO energies, electrostatic potential, UV-Vis spectra. |

| Reactivity Indices | Conceptual DFT | Fukui functions to predict sites of electrophilic/nucleophilic attack. |

| Thermal Stability | QSPR Modeling | Estimation of decomposition temperature or enthalpy. researchgate.net |

Integration of Automated Synthesis and Characterization Platforms

The future of chemical research lies in the integration of automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization process. drugtargetreview.comchemrxiv.org The study of Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate and its derivatives is an ideal candidate for such modern platforms.

Continuous flow chemistry, in particular, offers significant advantages for nitration reactions, which are often fast and highly exothermic. beilstein-journals.org Performing the synthesis in a microreactor or tubular reactor allows for precise control over reaction parameters like temperature, residence time, and stoichiometry, leading to improved safety, higher yields, and better selectivity. vapourtec.combeilstein-journals.orgewadirect.com A flow chemistry setup could be used to rapidly screen a wide range of catalysts and conditions for the synthesis of the target compound, generating data far more quickly than traditional batch methods. seqens.com

This automated synthesis platform could be directly coupled with online analytical techniques, such as HPLC-MS, for real-time reaction monitoring and product characterization. The data generated could then be fed into machine learning algorithms to intelligently guide subsequent experiments, creating a closed-loop "self-optimizing" system. drugtargetreview.com Such a platform would not only accelerate the optimization of the synthesis of the title compound but would also enable the rapid creation and screening of a library of derivatives for applications in materials science or other fields. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate be optimized for higher yield?